molecular formula C9H8ClNO4 B6321482 Methyl 2-chloro-5-nitrophenylacetate CAS No. 219712-63-7

Methyl 2-chloro-5-nitrophenylacetate

Cat. No. B6321482
M. Wt: 229.62 g/mol
InChI Key: NMTXRGYKJNMEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-nitrophenylacetate (M2CNP) is an organic compound that is widely used in scientific research. It is a versatile compound that has multiple applications in the laboratory and in research studies. M2CNP is a colorless, crystalline solid with a melting point of 91-93°C and a boiling point of 250-252°C. Its chemical structure is composed of a nitro group attached to an acetate group, and a methyl group attached to the nitro group. It is soluble in water, methanol, ethanol, and acetone.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Methyl 2-chloro-5-nitrophenylacetate can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
Methyl acetate, 2-chloro-5-nitrophenol, Acetic anhydride, Sulfuric acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Methyl acetate is reacted with sulfuric acid to form methyl sulfate and acetic acid., Step 2: The resulting methyl sulfate is then reacted with 2-chloro-5-nitrophenol in the presence of sodium bicarbonate to form methyl 2-chloro-5-nitrophenyl ether., Step 3: The methyl 2-chloro-5-nitrophenyl ether is then reacted with acetic anhydride to form methyl 2-chloro-5-nitrophenylacetate., Step 4: The final product is isolated and purified through the addition of water and sodium chloride, followed by filtration and drying.

Scientific Research Applications

Methyl 2-chloro-5-nitrophenylacetate is a useful compound for scientific research. It has been used in a variety of studies, including studies of enzyme kinetics, protein-ligand binding, and the synthesis of novel compounds. It has also been used as a starting material in the synthesis of pharmaceuticals and other organic compounds.

Mechanism Of Action

Methyl 2-chloro-5-nitrophenylacetate is an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Its mechanism of action is not fully understood, but it is thought to act as a competitive inhibitor of these enzymes. It is also thought to inhibit the activity of other enzymes, such as proteases and phosphatases.

Biochemical And Physiological Effects

Methyl 2-chloro-5-nitrophenylacetate has been studied for its effects on biochemical and physiological processes. In animal studies, it has been shown to inhibit platelet aggregation and reduce inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Methyl 2-chloro-5-nitrophenylacetate is a useful compound for laboratory experiments. It is relatively stable and easy to handle, and its solubility in a variety of solvents makes it suitable for a variety of applications. However, it is toxic in large amounts and should be handled with caution.

Future Directions

Methyl 2-chloro-5-nitrophenylacetate has potential applications in a variety of areas. It could be used in the development of new drugs or other therapeutic agents. It could also be used to study enzyme kinetics and protein-ligand binding in more detail. In addition, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to develop new synthetic methods for the production of organic compounds.

properties

IUPAC Name

methyl 2-(2-chloro-5-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXRGYKJNMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-nitrophenylacetate

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